1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-benzylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S2/c24-22(16-27-15-17-7-3-1-4-8-17)23-18-11-12-19(23)14-21(13-18)28(25,26)20-9-5-2-6-10-20/h1-10,18-19,21H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWQKZPNRZTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system, such as a rhodium (II) complex and a chiral Lewis acid . This approach allows for high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one has significant potential in various fields of scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 8-azabicyclo[3.2.1]octane derivatives, emphasizing substituent variations, synthetic yields, and functional properties:
Key Structural and Functional Insights:
Substituent Diversity: The benzenesulfonyl group in the target compound contrasts with pyrimido-oxazinyl (e.g., 19) or triazolyl (e.g., 11) substituents in analogs. The benzylsulfanyl-ethanone moiety is unique; similar compounds (e.g., 24) feature chloroethanone or indole-carbonyl groups, which may influence target selectivity .
Synthetic Efficiency: Yields for analogs range from 50% (19) to 72% (21), suggesting that the introduction of bulky substituents (e.g., benzenesulfonyl) may reduce efficiency due to steric hindrance .
Physicochemical Properties: Hydrochloride salts (e.g., 9) improve aqueous solubility, whereas the target’s benzylsulfanyl group may increase lipophilicity, impacting bioavailability .
Biological Relevance :
- Analog 24 acts as a nuclear androgen receptor antagonist, while 11 targets GPCR-chemokine receptor hybrids. The target’s sulfonyl-sulfanyl motif could mimic disulfide bonds in protein-ligand interactions, though this remains speculative without direct data .
Biological Activity
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one, also known by its CAS number 1797085-28-9, is a compound belonging to the class of tropane alkaloids. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO3S2 |
| Molecular Weight | 403.5581 g/mol |
| CAS Number | 1797085-28-9 |
| SMILES | O=C(N1C2CCC1CC(C2)S(=O)(=O)c1ccccc1)CCc1sccc1C |
Pharmacological Profile
The compound has been evaluated for its potential pharmacological effects, particularly in relation to its interaction with neurotransmitter systems. Key findings include:
- CNS Activity : The compound demonstrates significant central nervous system (CNS) activity, potentially acting as a modulator for various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, indicating its potential utility in treating mood disorders.
- Analgesic Properties : There is evidence to suggest that this compound may possess analgesic properties, which could be beneficial for pain management therapies.
The biological activity of the compound is largely attributed to its structural features, particularly the azabicyclo framework which interacts with various receptors in the brain. The sulfonyl and benzylsulfanyl groups may enhance its binding affinity and selectivity towards specific targets.
Study 1: CNS Activity Assessment
A study conducted on rodent models assessed the CNS activity of the compound through behavioral tests such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant effects.
Study 2: Analgesic Evaluation
In another investigation, the analgesic properties were evaluated using the hot plate test and formalin test. The results showed that administration of the compound resulted in a notable decrease in pain response, indicating its efficacy as an analgesic agent.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Acute Toxicity : The LD50 value in rat models has been reported as 3.0262 mol/kg, indicating moderate toxicity levels.
- hERG Inhibition : Predictive models suggest weak inhibition of hERG channels, which is critical for cardiac safety profiles in drug development.
Q & A
Q. What are the primary synthetic challenges in preparing this compound, and what methodological strategies address them?
The synthesis involves multi-step processes, including constructing the 8-azabicyclo[3.2.1]octane core, introducing sulfonyl/sulfanyl groups, and managing stereochemistry. Key challenges include:
- Regioselectivity : The bicyclic framework’s rigidity complicates functionalization at the 3-position. Protecting groups (e.g., tert-butyl carbamate) are often used to direct sulfonylation .
- Purification : High-pressure liquid chromatography (HPLC) and recrystallization in solvents like acetonitrile are critical for isolating pure isomers .
- Yield optimization : Stepwise temperature control (e.g., 0–5°C for sulfonylation, 60–80°C for cyclization) improves efficiency .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR resolve stereochemistry and confirm substitution patterns (e.g., benzenesulfonyl vs. benzylsulfanyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]: 425.15 g/mol) .
- HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts .
Advanced Research Questions
Q. How do electronic effects of the benzenesulfonyl group influence reactivity in nucleophilic substitutions?
The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack but introduces steric hindrance. Methodological insights:
- Kinetic studies : Compare reaction rates of benzenesulfonyl derivatives vs. non-sulfonylated analogs under identical conditions (e.g., NaSH in DMF at 50°C) .
- DFT calculations : Map electrostatic potential surfaces to predict regioselectivity in substitutions .
- Data contradiction : Conflicting reactivity reports may arise from solvent polarity (e.g., DMSO vs. THF) altering transition states .
Q. What mechanistic insights explain the compound’s variable biological activity across enzyme inhibition assays?
- Enzyme binding assays : Surface plasmon resonance (SPR) reveals that the azabicyclooctane moiety binds to hydrophobic pockets in cytochrome P450 isoforms, while the sulfonyl group stabilizes interactions via hydrogen bonding .
- Contradiction resolution : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may stem from assay pH (7.4 vs. 6.8) affecting ionization of the sulfanyl group .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) identifies rapid degradation pathways, guiding structural modifications (e.g., fluorination of the benzene ring) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking simulations : Use Schrödinger Suite to model interactions with dopamine transporters (DAT) vs. serotonin transporters (SERT). The bicyclic system’s conformational flexibility allows tuning of DAT/SERT selectivity ratios .
- MD simulations : Analyze ligand-receptor binding stability over 100 ns to predict off-target effects (e.g., σ-receptor cross-reactivity) .
- Validation : Synthesize top-ranked derivatives (e.g., replacing benzylsulfanyl with CF-substituted thioethers) and test in radioligand displacement assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
